molecular formula C9H8ClN3 B15231109 5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine

5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B15231109
M. Wt: 193.63 g/mol
InChI Key: FPPGXUCUVNWQKW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine include other imidazopyridines such as:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique biological activities and therapeutic potential. Its ability to modulate GABA A receptors and influence various cellular pathways makes it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H8ClN3/c10-7-4-3-6-9(12-7)13-8(11-6)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)

InChI Key

FPPGXUCUVNWQKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=CC(=N3)Cl

Origin of Product

United States

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